molecular formula C9H8N2O2 B1530712 1-Methylimidazo[1,5-a]pyridine-7-carboxylic acid CAS No. 1378811-63-2

1-Methylimidazo[1,5-a]pyridine-7-carboxylic acid

Cat. No.: B1530712
CAS No.: 1378811-63-2
M. Wt: 176.17 g/mol
InChI Key: FWVXPXNXHKTHMP-UHFFFAOYSA-N
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Description

1-Methylimidazo[1,5-a]pyridine-7-carboxylic acid is a heterocyclic aromatic organic compound characterized by its fused ring structure containing nitrogen atoms. This compound belongs to the imidazo[1,5-a]pyridine family, which is known for its diverse biological and chemical properties

Preparation Methods

Synthetic Routes and Reaction Conditions: 1-Methylimidazo[1,5-a]pyridine-7-carboxylic acid can be synthesized through several synthetic routes. One common method involves the cyclization of 2-aminopyridine derivatives with suitable carboxylic acid derivatives under acidic or basic conditions. Another approach is the condensation of 1-methylimidazole with pyridine-2-carboxylic acid in the presence of a dehydrating agent.

Industrial Production Methods: In an industrial setting, the compound is typically produced using large-scale chemical reactors equipped with precise temperature and pressure controls to ensure high yield and purity. The choice of solvent, catalyst, and reaction conditions is optimized to achieve the desired product with minimal by-products.

Chemical Reactions Analysis

Types of Reactions: 1-Methylimidazo[1,5-a]pyridine-7-carboxylic acid undergoes various chemical reactions, including oxidation, reduction, and substitution reactions. These reactions are crucial for modifying the compound's structure and enhancing its properties for specific applications.

Common Reagents and Conditions:

  • Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

  • Reduction: Reduction reactions can be carried out using hydrogen gas (H₂) in the presence of a metal catalyst such as palladium (Pd) or nickel (Ni).

  • Substitution: Nucleophilic substitution reactions often involve halogenating agents like thionyl chloride (SOCl₂) or phosphorus oxychloride (POCl₃).

Major Products Formed: The major products formed from these reactions include oxidized derivatives, reduced forms, and various substituted analogs, each with distinct chemical and physical properties.

Scientific Research Applications

1-Methylimidazo[1,5-a]pyridine-7-carboxylic acid has found applications in several scientific research areas:

  • Medicinal Chemistry: The compound has been studied for its potential antituberculosis, anticancer, and anti-inflammatory properties. Its derivatives are being explored as therapeutic agents in drug discovery programs.

  • Material Science: The compound's unique structure makes it a candidate for use in organic electronic materials, such as organic light-emitting diodes (OLEDs) and photovoltaic cells.

  • Organic Synthesis: It serves as a versatile intermediate in the synthesis of more complex organic molecules, including natural products and pharmaceuticals.

Mechanism of Action

The mechanism by which 1-Methylimidazo[1,5-a]pyridine-7-carboxylic acid exerts its effects depends on its specific application. For instance, in medicinal chemistry, the compound may interact with biological targets such as enzymes or receptors, leading to the modulation of biological pathways. The molecular targets and pathways involved are determined by the compound's structure and functional groups.

Comparison with Similar Compounds

  • Imidazo[1,2-a]pyridine

  • 7-Methylimidazo[1,2-a]pyridine

  • 1-Methylimidazo[1,2-a]pyridine

  • 7-Methylimidazo[1,5-a]pyridine-1-carboxylic acid

This comprehensive overview highlights the significance of 1-Methylimidazo[1,5-a]pyridine-7-carboxylic acid in scientific research and its potential applications across various fields. Its unique structure and reactivity make it a valuable compound for further exploration and development.

Properties

IUPAC Name

1-methylimidazo[1,5-a]pyridine-7-carboxylic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H8N2O2/c1-6-8-4-7(9(12)13)2-3-11(8)5-10-6/h2-5H,1H3,(H,12,13)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FWVXPXNXHKTHMP-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C2C=C(C=CN2C=N1)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H8N2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

176.17 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1378811-63-2
Record name 1-Methyl-imidazo[1,5-a]pyridine-7-carboxylic acid
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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